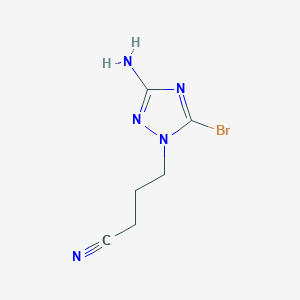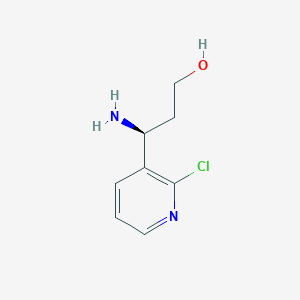
1,2-Dimethyl-2-(2-methylidenebutyl)cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethyl-2-(2-methylidenebutyl)cyclopentan-1-ol: is an organic compound with the molecular formula C12H22O and a molecular weight of 182.31 g/mol . This compound is characterized by a cyclopentane ring substituted with two methyl groups and a 2-methylidenebutyl group, along with a hydroxyl group at the first carbon position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-2-(2-methylidenebutyl)cyclopentan-1-ol can be achieved through various synthetic routes. One common method involves the alkylation of cyclopentanone with appropriate alkyl halides in the presence of a strong base, followed by reduction to introduce the hydroxyl group . The reaction conditions typically include:
Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as palladium or nickel can also enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethyl-2-(2-methylidenebutyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like or .
Reduction: The compound can be reduced to form different alcohols or alkanes using or .
Substitution: The hydroxyl group can be substituted with halides using reagents like or .
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), Pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), Phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Formation of ketones
Reduction: Formation of secondary alcohols or alkanes
Substitution: Formation of alkyl halides
Wissenschaftliche Forschungsanwendungen
1,2-Dimethyl-2-(2-methylidenebutyl)cyclopentan-1-ol has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Dimethyl-2-(2-methylidenebutyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dimethylcyclopentan-1-ol
- 2-Methylidenebutylcyclopentan-1-ol
- 1,2-Dimethyl-2-butylcyclopentan-1-ol
Uniqueness
1,2-Dimethyl-2-(2-methylidenebutyl)cyclopentan-1-ol is unique due to the presence of both the 2-methylidenebutyl group and the hydroxyl group on the cyclopentane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C12H22O |
|---|---|
Molekulargewicht |
182.30 g/mol |
IUPAC-Name |
1,2-dimethyl-2-(2-methylidenebutyl)cyclopentan-1-ol |
InChI |
InChI=1S/C12H22O/c1-5-10(2)9-11(3)7-6-8-12(11,4)13/h13H,2,5-9H2,1,3-4H3 |
InChI-Schlüssel |
UBJWPGKHPUQJQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=C)CC1(CCCC1(C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[7-(Difluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol](/img/structure/B13306997.png)
![5-Bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13307000.png)



![Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13307028.png)




![3-{[1-(Bromomethyl)cyclohexyl]oxy}oxetane](/img/structure/B13307057.png)

![2-Bromo-6-({[2-(dimethylamino)ethyl]amino}methyl)phenol](/img/structure/B13307062.png)

